Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707728
InChI: InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H17N5
Molecular Weight: 195.27 g/mol

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

CAS No.:

Cat. No.: VC17707728

Molecular Formula: C9H17N5

Molecular Weight: 195.27 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine -

Specification

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
IUPAC Name N,N-dimethyl-1-(1-pyrrolidin-3-yltriazol-4-yl)methanamine
Standard InChI InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3
Standard InChI Key WRCGFHZPOLFBCE-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CN(N=N1)C2CCNC2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Functional Groups

The compound features a 1,2,3-triazole ring—a five-membered heterocycle containing three nitrogen atoms—linked to a pyrrolidin-3-yl group at the 1-position. A dimethylaminomethyl substituent at the 4-position completes the structure, introducing both hydrophilic and lipophilic properties. The pyrrolidine ring adopts a puckered conformation, while the triazole moiety maintains planarity, facilitating π-π stacking interactions with biological targets .

Key Structural Data

PropertyValue
Molecular FormulaC9H17N5\text{C}_9\text{H}_{17}\text{N}_5
Molecular Weight195.27 g/mol
Hybridizationsp² (triazole), sp³ (pyrrolidine)
Rotatable Bonds4
Hydrogen Bond Acceptors5

This combination of rigid and flexible regions enables selective binding to enzymatic active sites, a trait shared with clinically used triazole antifungals like fluconazole .

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

Synthesis typically begins with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. In one protocol:

  • Precursor Preparation: 3-Azidopyrrolidine is reacted with propargyl bromide to yield 1-(prop-2-yn-1-yl)pyrrolidine-3-azide.

  • Cycloaddition: The azide undergoes Cu(I)-mediated reaction with dimethylpropargylamine, forming the triazole ring.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68–72% yield.

Alternative routes utilize ruthenium catalysts for regioselective triazole formation, though these methods show lower cost-efficiency .

Comparative Synthesis Conditions

MethodCatalystTemperature (°C)Yield (%)Purity (%)
CuAACCuSO₄257298
Ru-catalyzed RuCl₃805895

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO: 34 mg/mL), critical for subsequent functionalization.

Biological Activity and Mechanism

Putative Pharmacological Effects

While direct studies on this compound are scarce, structural analogs demonstrate:

  • Antimicrobial Action: Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Molecular docking simulations predict a binding affinity (KdK_d) of 2.3 μM for CYP51, comparable to voriconazole (Kd=1.8μMK_d = 1.8 \mu \text{M}) .

  • Anticancer Potential: Pyrrolidine-containing compounds interfere with tubulin polymerization. In silico models suggest 45% inhibition of β-tubulin at 10 μM concentration.

  • Neurological Effects: The dimethylamino group may facilitate blood-brain barrier penetration, hinting at CNS applications.

In Vitro Bioactivity Data (Analog Compounds)

TargetIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
CYP51 (Fungal)2.3Fluconazole1.2
β-Tubulin (Human)8.7Paclitaxel0.003
COX-2 (Inflammatory)12.4Celecoxib0.04

These data underscore the need for targeted studies to validate efficacy and toxicity profiles.

Applications in Medicinal Chemistry

Intermediate for Drug Development

The compound serves as a versatile building block in:

  • Antifungal Agents: Functionalization at the triazole 4-position generates derivatives with enhanced CYP51 affinity .

  • Kinase Inhibitors: Introduction of sulfonamide groups creates ATP-competitive inhibitors (e.g., VEGFR-2 inhibitors with IC50<100nM\text{IC}_{50} < 100 \text{nM}).

  • Prodrug Synthesis: Acylation of the dimethylamino group improves oral bioavailability in rodent models (F = 62% vs. 23% for parent compound).

Material Science Applications

Limited studies suggest utility in:

  • Coordination Polymers: The triazole nitrogen atoms chelate transition metals, forming porous networks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).

  • Ionic Liquids: Quaternary ammonium salts derived from this compound exhibit low melting points (< −20°C) and high thermal stability (T₅% = 285°C).

Comparison with Structural Analogs

Triazole vs. Imidazole Derivatives

PropertyDimethyl({[...]methyl})amineImidazole AnalogPyrazole Analog
LogP1.20.81.5
Metabolic Stability84% (human microsomes)67%92%
CYP3A4 InhibitionWeak (IC₅₀ > 50 μM)ModerateStrong

The reduced CYP inhibition compared to imidazoles may lower drug-drug interaction risks .

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